Methyl octahydro-8,8-dimethyl-1-naphthoate
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Overview
Description
Methyl octahydro-8,8-dimethyl-1-naphthoate: is a chemical compound with the molecular formula C14H23O2 It is a derivative of naphthalene, characterized by its octahydro structure and the presence of a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-8,8-dimethyl-1-naphthoate typically involves the hydrogenation of a naphthalene derivative followed by esterification. The process can be summarized as follows:
Hydrogenation: The starting material, a naphthalene derivative, undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This step converts the aromatic rings into a saturated octahydro structure.
Esterification: The resulting octahydro compound is then esterified using methanol and an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to ensure complete saturation of the naphthalene rings.
Continuous Esterification: Implementing continuous flow reactors for the esterification process to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-8,8-dimethyl-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl octahydro-8,8-dimethyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octahydro-8,8-dimethyl-1-naphthoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl octahydro-5,5-dimethyl-1-naphthoate
- Methyl octahydro-6,6-dimethyl-1-naphthoate
Uniqueness
Methyl octahydro-8,8-dimethyl-1-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
93840-18-7 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H24O2/c1-14(2)9-5-7-10-6-4-8-11(12(10)14)13(15)16-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
JSYFMVAMGWUGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1C(CCC2)C(=O)OC)C |
Origin of Product |
United States |
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